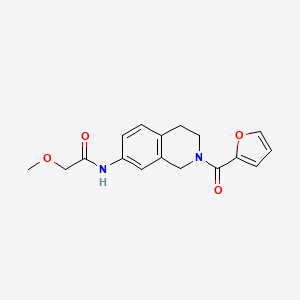

N-(2-(呋喃-2-甲酰基)-1,2,3,4-四氢异喹啉-7-基)-2-甲氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

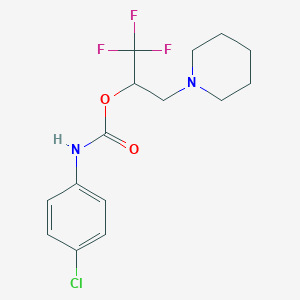

The compound is a complex organic molecule that contains a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a methoxyacetamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Isoquinoline is a benzopyridine, which is a type of nitrogen-containing heterocycle .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of acyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the chemical bonds that hold them together.Chemical Reactions Analysis

The compound, due to the presence of the furan ring and the isoquinoline group, might undergo a variety of chemical reactions. Furan rings can participate in electrophilic substitution reactions, while isoquinoline can undergo reactions similar to other aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .科学研究应用

Application in Pharmaceuticals

Summary of the Application

Furan-2-carbonyl compounds have been synthesized and investigated for their anti-bacterial activities against clinically isolated drug-resistant bacteria .

Methods of Application

The compound N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .

Results or Outcomes

The synthesized compound was found to be effective against various bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .

Application in Organic Chemistry

Summary of the Application

Furan-2-carbonyl compounds have been used in addition–cyclization reactions with nitrogen nucleophiles as a synthetic route to novel azines and azoles .

Methods of Application

Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles .

Results or Outcomes

The newly synthesized compounds showed moderate antibacterial activities against examples of Gram-positive and Gram-negative bacteria .

Application in Anti-Microbial Agents

Summary of the Application

Synthetic carbamothioyl-furan-2-carboxamide derivatives have been studied for their potential as anti-microbial agents .

Methods of Application

The study involved the synthesis of carbamothioyl-furan-2-carboxamide derivatives .

Results or Outcomes

The synthesized derivatives were concluded to be potent anti-microbial agents .

Application in Hypoxia-Inducible Factor (HIF) Stabilization

Summary of the Application

Certain furan-2-carbonyl compounds have been found to stabilize HIF and transactivate the HRE-driven MLuc reporter in SKN:HRE-MLuc cells .

Methods of Application

The study involved the synthesis and testing of various furan-2-carbonyl compounds .

Results or Outcomes

Compounds 1, 7, 9 – 11, 15 – 18, 28, 30, and 38 were found to stabilize HIF .

Application in Acetylcholinesterase Inhibitor Activity

Summary of the Application

Furan-2-carboxamide derivatives have been evaluated for their in vitro acetylcholinesterase (AChE) inhibitor activity .

Methods of Application

The study involved the synthesis of N-(2-(3-(phenylselanyl)propoxy)phenyl)furan-2-carboxamide and its testing for AChE inhibitor activity .

Results or Outcomes

The synthesized compound demonstrated inhibitory activity against AChE .

Application in Addition–Cyclization Reactions

Methods of Application

The study involved the heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles .

未来方向

属性

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-11-16(20)18-14-5-4-12-6-7-19(10-13(12)9-14)17(21)15-3-2-8-23-15/h2-5,8-9H,6-7,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJHRDOQDSIPPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)

![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)

![Ethyl 3-(3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ureido)propanoate](/img/structure/B2357245.png)